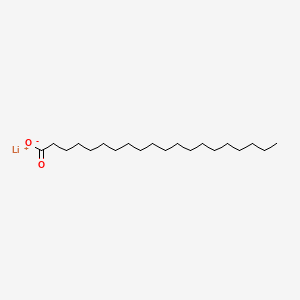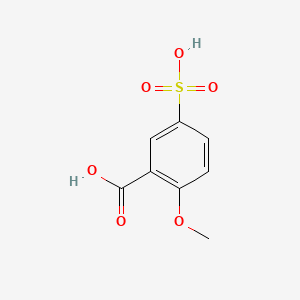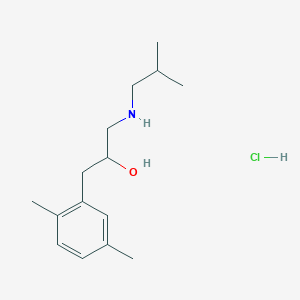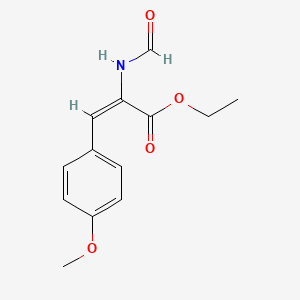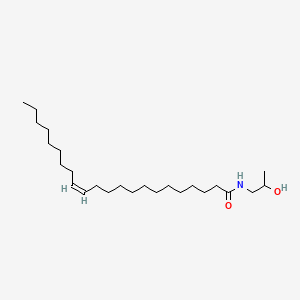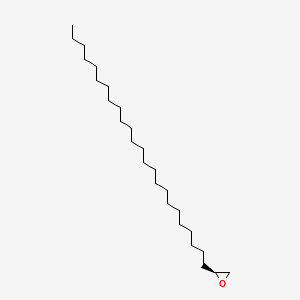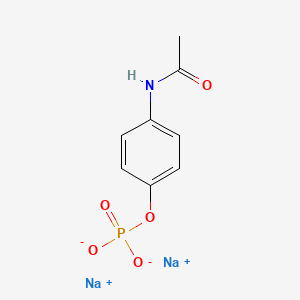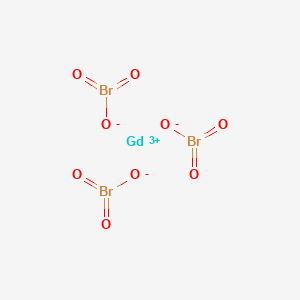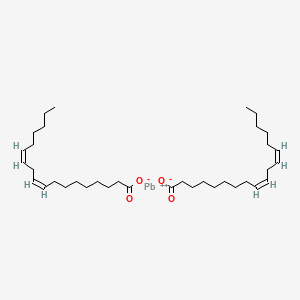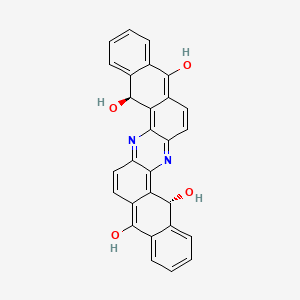
9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- is an organic compound with the molecular formula C₁₄H₈O₄. This compound is a derivative of anthraquinone, characterized by the presence of hydroxyl groups at specific positions on the anthraquinone core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- typically involves the oxidative dehydrogenation of precursor compounds. One common method includes the use of silver (I) oxide in 1,4-dioxane to convert specific anthracene derivatives into the desired dihydroxyanthraquinone . The reaction conditions often require controlled temperatures and the presence of oxidizing agents to facilitate the formation of the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar oxidative processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of high-quality material .
Analyse Des Réactions Chimiques
Types of Reactions
9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce new substituents at specific positions on the anthraquinone core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Silver (I) oxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order quinones, while reduction can produce hydroquinone derivatives .
Applications De Recherche Scientifique
9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing therapeutic agents, particularly in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- involves its interaction with molecular targets such as enzymes and DNA. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or the induction of DNA damage, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dihydroxyanthraquinone (Alizarin): Known for its use as a dye.
1,4-Dihydroxyanthraquinone (Quinizarin): Used in the production of dyes and pigments.
1,8-Dihydroxyanthraquinone (Dantron): Studied for its laxative properties.
Uniqueness
9,18-Anthrazinedione, 5,6,14,15-tetrahydro-5,14-dihydroxy- is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
73545-20-7 |
|---|---|
Formule moléculaire |
C28H18N2O4 |
Poids moléculaire |
446.5 g/mol |
Nom IUPAC |
(5S,20R)-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1,3,6,8,10,12,14,16,18,21,23,25,27,29-tetradecaene-5,12,20,27-tetrol |
InChI |
InChI=1S/C28H18N2O4/c31-25-13-5-1-3-7-15(13)27(33)21-17(25)9-11-19-23(21)29-20-12-10-18-22(24(20)30-19)28(34)16-8-4-2-6-14(16)26(18)32/h1-12,27-28,31-34H/t27-,28+ |
Clé InChI |
VGLPOZUMOIZVRX-HNRBIFIRSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)[C@H](C3=C4C(=NC5=C6[C@H](C7=CC=CC=C7C(=C6C=CC5=N4)O)O)C=CC3=C2O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=C4C(=NC5=C6C(C7=CC=CC=C7C(=C6C=CC5=N4)O)O)C=CC3=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


